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molecular formula C5H5BrN2O3S2 B8329556 4-bromo-N-(methylsulphonyl)-1,3-thiazole-2-carboxamide

4-bromo-N-(methylsulphonyl)-1,3-thiazole-2-carboxamide

Cat. No. B8329556
M. Wt: 285.1 g/mol
InChI Key: JGJSITFXBBLHLE-UHFFFAOYSA-N
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Patent
US08686004B2

Procedure details

4-Bromo-1,3-thiazole-2-carboxylic acid (1.0 g, 4.8 mmol) were initially charged in tetrahydrofuran (10 ml). N,N′-Carbonyldiimidazole (1.17 g, 7.2 mmol) was added and the reaction mixture was heated under reflux for 1 h. Methanesulphonamide (0.69 g, 7.2 mmol) was added and, after 10 min, 1,8-diazabicyclo[5.4.0]undec-7-ene (1.10 g, 7.2 mmol). The reaction mixture was stirred at room temperature for 16 h and then the solvent was removed under reduced pressure. The residue was taken up in water and acidified with hydrochloric acid. The precipitated product was filtered off with suction. This gave 1.18 g (84% of theory) of 4-bromo-N-(methylsulphonyl)-1,3-thiazole-2-carboxamide.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N′-Carbonyldiimidazole
Quantity
1.17 g
Type
reactant
Reaction Step Two
Quantity
0.69 g
Type
reactant
Reaction Step Three
Quantity
1.1 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[C:4]([C:7]([OH:9])=O)[S:5][CH:6]=1.[CH3:10][S:11]([NH2:14])(=[O:13])=[O:12].N12CCCN=C1CCCCC2>O1CCCC1>[Br:1][C:2]1[N:3]=[C:4]([C:7]([NH:14][S:11]([CH3:10])(=[O:13])=[O:12])=[O:9])[S:5][CH:6]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1N=C(SC1)C(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
N,N′-Carbonyldiimidazole
Quantity
1.17 g
Type
reactant
Smiles
Step Three
Name
Quantity
0.69 g
Type
reactant
Smiles
CS(=O)(=O)N
Step Four
Name
Quantity
1.1 g
Type
reactant
Smiles
N12CCCCCC2=NCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered off with suction

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
BrC=1N=C(SC1)C(=O)NS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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